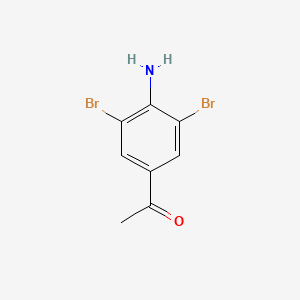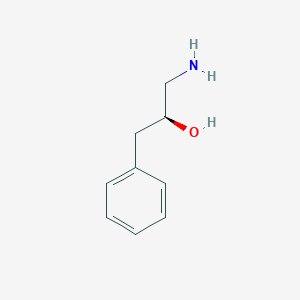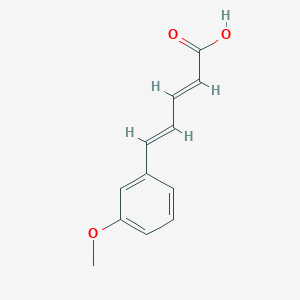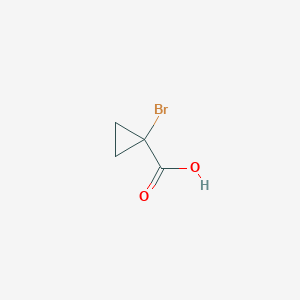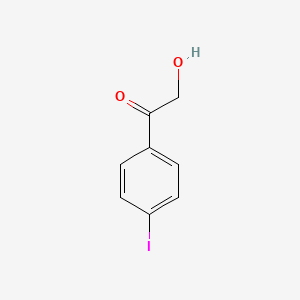
1,1'-Biphenyl, 4-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Biphenyl, 4-(2-propenyl)- is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research on metal-organic coordination polymers incorporating biphenyl derivatives has demonstrated their strong luminescent emission, suggesting potential applications as optical materials. These compounds, through hydrothermal synthesis, yield structures with unique photoluminescent properties, making them candidates for use in light-emitting devices and sensors (Zang et al., 2009).
Environmental Remediation
Biphenyl dioxygenases are enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs), toxic environmental pollutants. The functional versatility of these enzymes, including their application in the directed evolution for environmental remediation, underscores the importance of biphenyl compounds in biotechnological approaches to pollution cleanup (Furukawa et al., 2004).
Pharmaceutical and Biomedical Applications
Several biphenyl derivatives have been synthesized and studied for their biological activities, such as tyrosinase inhibition, which is relevant in the treatment of conditions like hyperpigmentation. The significant anti-tyrosinase activities of these compounds, comparable to that of standard inhibitors like kojic acid, highlight their potential in dermatological applications (Kwong et al., 2017).
Material Science and Engineering
The synthesis of biphenyl-containing polymers and coordination frameworks has revealed a wide range of structural motifs and properties, from 1D to 3D networks. These materials exhibit interesting characteristics such as high thermal stability and unique mechanical properties, making them suitable for applications in electronics, coatings, and structural materials (Sun et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact with prostaglandin g/h synthase 1
Mode of Action
It’s worth noting that biphenyl compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition to form a new Pd-C bond, while the nucleophilic group is transferred from boron to palladium .
Biochemical Pathways
For instance, biphenyl 2,3-dioxgenases are key enzymes in the degradation of polychlorinated biphenyls (PCBs), determining substrate range and extent of PCB-degradation .
Result of Action
Biphenyl compounds are known to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, which biphenyl compounds are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,1’-Biphenyl, 4-(2-propenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 1,1’-Biphenyl, 4-(2-propenyl)- and these enzymes often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of 1,1’-Biphenyl, 4-(2-propenyl)- on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,1’-Biphenyl, 4-(2-propenyl)- has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1,1’-Biphenyl, 4-(2-propenyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Furthermore, 1,1’-Biphenyl, 4-(2-propenyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1,1’-Biphenyl, 4-(2-propenyl)- can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-Biphenyl, 4-(2-propenyl)- is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,1’-Biphenyl, 4-(2-propenyl)- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 1,1’-Biphenyl, 4-(2-propenyl)- is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
1,1’-Biphenyl, 4-(2-propenyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The study of these metabolic pathways provides insights into the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,1’-Biphenyl, 4-(2-propenyl)- within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1,1’-Biphenyl, 4-(2-propenyl)- is an important factor that determines its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its precise role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-35-8 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
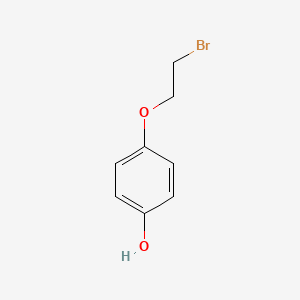

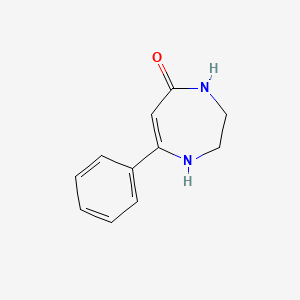
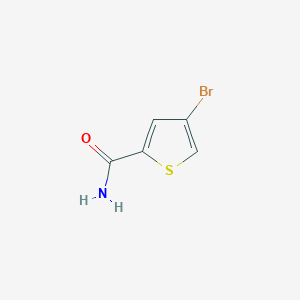
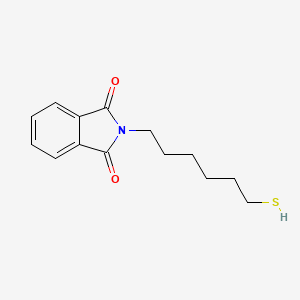

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
